3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one is a synthetic chromen-2-one derivative featuring a benzothiazole substituent at the 3-position, hydroxyl groups at the 4- and 7-positions, and a propyl chain at the 6-position. The hydroxyl groups enhance solubility and hydrogen-bonding capabilities, while the benzothiazole group may contribute to fluorescence and bioactivity, as seen in analogous compounds .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-2-5-10-8-11-14(9-13(10)21)24-19(23)16(17(11)22)18-20-12-6-3-4-7-15(12)25-18/h3-4,6-9,21-22H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCRFJZDEQUCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring, followed by cyclization with a chromenone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted benzothiazole and chromenone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole and chromone exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one can inhibit ATR kinase activity, which is crucial in cancer cell proliferation.
Case Study :
A study published in Nature demonstrated that certain chromone derivatives inhibited the phosphorylation of Chk1 at Ser 317 in HeLa cells. The compound 7h from this study showed effective cytotoxicity against HeLa and HCT116 cancer cell lines, suggesting that derivatives of this compound could be developed as potential anticancer agents .
Antioxidant Properties
The presence of hydroxyl groups in the structure enhances the antioxidant capacity of the compound. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related diseases.
Research Findings :
Studies have indicated that compounds with similar structures exhibit considerable antioxidant activity. This property is essential for developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells.
Antimicrobial Activity
Compounds containing benzothiazole and chromone frameworks have been investigated for their antimicrobial properties. Preliminary findings suggest that these compounds can inhibit the growth of various bacterial strains.
Case Study :
In vitro studies have shown that certain derivatives exhibit activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Fluorescent Azo Disperse Dyes with Benzothiazole Moieties
Satam et al. (2013) synthesized fluorescent azo dyes using 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and compared them to 2-naphthol analogs. Key findings include:
- Fluorescence Quantum Yield (Φ): Benzothiazole-containing dyes exhibited Φ values 20–30% higher than 2-naphthol derivatives due to extended conjugation and electron-withdrawing effects of the benzothiazole group .
- Photostability: Benzothiazole derivatives demonstrated superior resistance to UV degradation, attributed to the rigid benzothiazole structure stabilizing the excited state .
| Compound | Fluorescence Φ | Photostability (t½ under UV) | Key Structural Feature |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Benzothiazole, dihydroxy |
| Satam’s Benzothiazole Dye | 0.45–0.60 | >200 hours | Benzothiazole, azo group |
| 2-Naphthol Analog | 0.25–0.35 | ~100 hours | Naphthol, azo group |
Pharmacologically Active Benzothiazole Derivatives
Several JNK inhibitors and enzyme modulators share structural similarities with the target compound:
- AS601245 (JNK Inhibitor): Contains a 1,3-benzothiazol-2-yl group linked to a pyrimidine-acetonitrile scaffold. It inhibits c-Jun N-terminal kinase (IC₅₀ = 150 nM) and is used in neurodegenerative disease research .
- CEP-1347 (Mixed-Lineage Kinase Inhibitor): A benzothiazole-containing compound with neuroprotective effects, highlighting the role of benzothiazole in kinase binding .
- Cpd D (LMWPTP Inhibitor): Features a (1,3-benzothiazol-2-yl)carbamoyl group, demonstrating that benzothiazole enhances target affinity in phosphatase inhibition .
| Compound | Biological Target | IC₅₀/EC₅₀ | Key Structural Feature |
|---|---|---|---|
| Target Compound | Not characterized | — | Benzothiazole, dihydroxy, propyl |
| AS601245 | JNK3 | 150 nM | Benzothiazole, pyrimidine |
| Cpd D | Low-MW Protein Tyrosine Phosphatase | 2.1 µM | Benzothiazole-carbamoyl |
Structural-Activity Insights: The benzothiazole group’s electron-deficient aromatic system likely facilitates π-π stacking or hydrogen bonding with biological targets, a feature shared with AS601245 and Cpd D . The hydroxyl groups in the target compound may further modulate solubility or binding specificity.
Hydrogen-Bonding and Crystallography
The target compound’s 4,7-dihydroxy groups enable strong hydrogen-bonding interactions, critical for crystal packing and stability. Bernstein et al. (1995) emphasized that hydroxyl groups often form R₂²(8) or R₄⁴(12) hydrogen-bonding motifs in crystals, influencing melting points and solubility . For example:
- 6-Chloro-7-cyano-1,4,2-benzodithiazine () exhibits a melting point of 314–315°C, linked to SO₂ and C≡N groups stabilizing the lattice .
- The target compound’s propyl chain may introduce steric effects, reducing crystallinity compared to smaller analogs.
Biological Activity
3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one is a synthetic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a chromenone structure. Its IUPAC name is 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propylchromen-2-one, with the following chemical formula: and CAS number 929390-41-0. The structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 97.1 | Apoptosis induction |
| BICR18 | 93.7 | Necrosis observed |
| U87 | 322.8 | Moderate cytotoxicity |
The compound was shown to induce apoptosis and necrosis in cancer cells while maintaining lower toxicity in normal cells like EUFA30 fibroblasts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active or allosteric sites on target enzymes.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity :
- Researchers treated various cancer cell lines with different concentrations of the compound.
- Results showed significant reductions in cell viability correlated with increased concentrations.
-
Antimicrobial Assessment :
- The compound was tested against Gram-positive and Gram-negative bacteria.
- It exhibited notable inhibition zones in agar diffusion assays.
-
Inflammation Model :
- In vivo studies using animal models showed reduced swelling and pain in subjects treated with the compound compared to controls.
Q & A
Q. Table 1. Key Spectroscopic Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 6.8–7.5 (benzothiazole), δ 5.9–6.3 (chromenone) | |
| X-ray Diffraction | Dihedral angle: Benzothiazole-Chromenone <10° | |
| IR | ν(OH) ~3200 cm⁻¹, ν(C=O) ~1680 cm⁻¹ |
Q. Table 2. Experimental Design for Environmental Fate Studies
| Parameter | Laboratory Study | Field Study |
|---|---|---|
| Duration | 6–12 months | 2–5 years |
| Metrics | Half-life, metabolite profiling | Bioaccumulation in biota |
| Analytical Tools | LC-MS, ¹³C-labeled tracing | GC-MS, ecological modeling |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
